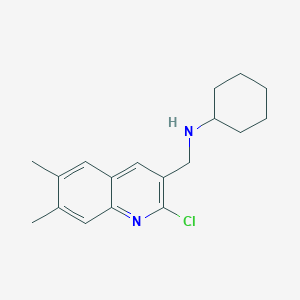

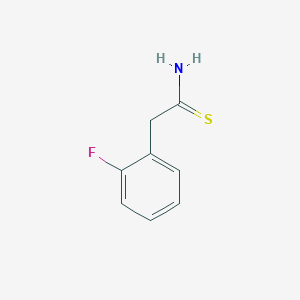

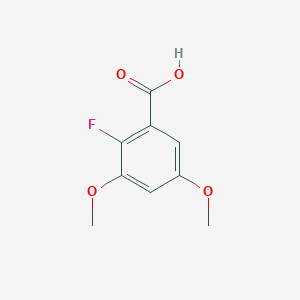

(2-Chloro-6,7-dimethyl-quinolin-3-ylmethyl)-cyclohexyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-6,7-dimethyl-quinolin-3-ylmethyl)-cyclohexyl-amine, also known as (2-CQMA), is a cyclic amine that is used in a variety of scientific research applications. 2-CQMA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of disciplines.

科学的研究の応用

Synthesis and Characterization of Quinoline Derivatives

Research on quinoline derivatives often focuses on their synthesis and characterization. For example, a study described the synthesis and characterization of alkyl and aryl‐(4‐methyl‐6‐nitro‐quinolin-2‐yl)amines, demonstrating the feasibility of creating complex quinoline-based compounds with potential applications in materials science and pharmaceuticals (Heiskell et al., 2005).

Application in Heterocyclic Chemistry

Quinoline derivatives play a significant role in the development of new heterocyclic compounds, which are crucial in drug development and materials science. Research has led to the creation of new compounds by condensation of quinolin-5-amine with other reactants, leading to the synthesis of novel heterocyclic systems with potential biological and chemical applications (Kozlov & Tereshko, 2016).

Potential in Drug Discovery

Quinoline derivatives have been explored for their biological activity, including their potential use in drug discovery. For instance, the synthesis of 4-aminoquinoline derivatives and their evaluation for cytotoxic effects on human breast tumor cell lines highlight the therapeutic potential of quinoline-based compounds in cancer treatment (Zhang et al., 2007).

Catalytic Applications

Quinoline derivatives have also been investigated for their use as catalysts in chemical reactions, which is crucial for developing more efficient and sustainable chemical processes. For example, scandium complexes with quinoline-based ligands have been synthesized and characterized, showing promising catalytic behavior in olefin polymerization, which is significant for the polymer industry (Paolucci et al., 2008).

Molecular Recognition and Sensing

Quinoline derivatives can act as agents for molecular recognition and sensing, demonstrating their utility in analytical chemistry. Research has shown that optically pure quinoline-based compounds can serve as chiral solvating agents for molecular recognition of enantiomers of acids, detected by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

特性

IUPAC Name |

N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2/c1-12-8-14-10-15(11-20-16-6-4-3-5-7-16)18(19)21-17(14)9-13(12)2/h8-10,16,20H,3-7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPOPLYDISZFGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CNC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)